molecular formula C16H13BrN2O2 B2670294 2-(2-bromophenoxy)-N-(cyanomethyl)-N-phenylacetamide CAS No. 1050814-91-9

2-(2-bromophenoxy)-N-(cyanomethyl)-N-phenylacetamide

Cat. No.: B2670294
CAS No.: 1050814-91-9
M. Wt: 345.196
InChI Key: QJCQFOMMKAUISI-UHFFFAOYSA-N
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Description

2-(2-Bromophenoxy)-N-(cyanomethyl)-N-phenylacetamide is a synthetic acetamide derivative of interest in medicinal chemistry and organic synthesis. Its structure incorporates a bromophenoxy moiety and a cyanomethyl group, features that are recognized in the development of pharmacologically active compounds. Acetamide derivatives are frequently explored as carbonic anhydrase inhibitors (CAIs), with research indicating their potential in developing agents for conditions like epilepsy, neuropathic pain, and solid tumors . The bromine atom on the phenoxy ring offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. The cyanomethyl group attached to the amide nitrogen is a valuable synthetic intermediate; the nitrile functionality can be readily transformed into other groups, such as carboxylic acids, amides, or tetrazoles, which is a significant strategy in drug discovery . While the specific biological profile of this compound is yet to be fully characterized, its molecular framework suggests it is a valuable building block for researchers developing novel compounds in areas such as enzyme inhibition and anticancer agent discovery . This product is intended for laboratory research purposes only.

Properties

IUPAC Name

2-(2-bromophenoxy)-N-(cyanomethyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c17-14-8-4-5-9-15(14)21-12-16(20)19(11-10-18)13-6-2-1-3-7-13/h1-9H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCQFOMMKAUISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC#N)C(=O)COC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenoxy)-N-(cyanomethyl)-N-phenylacetamide typically involves the reaction of 2-bromophenol with phenylacetonitrile in the presence of a suitable base to form the intermediate 2-(2-bromophenoxy)phenylacetonitrile. This intermediate is then reacted with an amine, such as N-phenylacetamide, under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenoxy)-N-(cyanomethyl)-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 2-(2-bromophenoxy)-N-(cyanomethyl)-N-phenylacetamide serves as a building block for synthesizing more complex organic molecules. Its unique functional groups enable it to participate in various chemical reactions, including:

  • Substitution Reactions : The bromophenoxy group can undergo nucleophilic substitution, allowing for the introduction of different substituents.
  • Coupling Reactions : The compound can be utilized in coupling reactions to form larger molecular frameworks.

Biology

The compound has been investigated for its potential biological activities , including:

  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit activity against certain bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development.
  • Anticancer Properties : Research indicates that derivatives of phenylacetamides can inhibit cancer cell proliferation. The structure of this compound may contribute to similar effects, warranting further biological evaluation.

Medicine

The compound is explored as a potential pharmaceutical intermediate for developing new drugs. Its mechanism of action involves interactions with specific molecular targets, potentially modulating enzyme activity or cellular pathways. Some notable applications include:

  • Therapeutic Agents for Inflammatory Diseases : Due to its ability to inhibit secretory phospholipase A2 (sPLA2), it may be beneficial in treating conditions like septic shock, asthma, and rheumatoid arthritis .
  • Drug Development : As an intermediate, it can facilitate the synthesis of novel therapeutic agents aimed at various diseases.

Data Table: Summary of Applications

Application AreaSpecific UsePotential Impact
ChemistryBuilding block for organic synthesisEnables creation of complex molecules
BiologyAntimicrobial and anticancer propertiesPotential development of new drugs
MedicinePharmaceutical intermediateFacilitates drug development for inflammatory diseases

Case Studies

  • Inhibition of sPLA2 : A study highlighted the effectiveness of phenyl acetamides in inhibiting sPLA2, which is crucial in the arachidonic acid cascade linked to inflammatory responses. The administration of such compounds showed promise in alleviating symptoms associated with septic shock and other inflammatory conditions .
  • Synthesis Pathways : Research demonstrated novel synthetic methods involving this compound as an intermediate in producing biologically active compounds through palladium-catalyzed reactions .
  • Biological Evaluation : A related study on phenylacetamide derivatives showed significant antitubercular activity against Mycobacterium tuberculosis, indicating potential for similar derivatives derived from this compound .

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N-(cyanomethyl)-N-phenylacetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, leading to modulation of their activity. The cyanomethyl group may participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, affecting their function. The phenylacetamide moiety can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular weights, and reported activities:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight Biological Activity References
2-(2-Bromophenoxy)-N-(cyanomethyl)-N-phenylacetamide R₁ = CH₂CN, R₂ = C₆H₅ C₁₆H₁₃BrN₂O₂ ~345.2 Not reported (structural analog) N/A
VU0453659 (2-(2-Bromophenoxy)-N-(pyridin-3-yl)acetamide) R = pyridin-3-yl C₁₃H₁₀BrN₂O₂ 306.1 SIRT2 inhibition
2-(2-Bromophenoxy)-N-(cyclopropylmethyl)acetamide R = cyclopropylmethyl C₁₂H₁₄BrNO₂ 284.15 Not reported
N-(2-Benzoylphenyl)-2-bromoacetamide R = 2-benzoylphenyl C₁₅H₁₂BrNO₂ 318.1 Antimicrobial potential
2-(Benzhydrylthio)-N-(4-bromophenyl)acetamide R = benzhydrylthio C₂₁H₁₇BrN₂OS 409.3 Psychobiological modulation (mice)
2-(4-Fluorophenyl)-N-phenylacetamide R = 4-fluorophenyl C₁₄H₁₂FNO 229.3 Cytotoxicity (anticancer)
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide R = 4,6-dimethylpyrimidin-2-ylthio C₁₅H₁₅N₃OS 293.4 SIRT2 inhibition, breast cancer
2.1 Structural and Electronic Comparisons
  • The phenyl group (-C₆H₅) contributes hydrophobicity, which may improve membrane permeability relative to smaller substituents like pyridine.
  • Phenoxy Group Variations: The 2-bromophenoxy moiety in the target compound differs from 4-fluorophenyl (in ) or unsubstituted phenoxy groups. Bromine’s size and electronegativity may alter binding interactions in enzymatic targets, as seen in SIRT2 inhibitors .
2.3 Physicochemical Properties
  • Molecular Weight :
    • At ~345.2 g/mol, the target compound falls within the acceptable range for drug-likeness (Rule of Five), unlike bulkier analogs like C₂₁H₁₇BrN₂OS (409.3 g/mol, ).

Biological Activity

2-(2-bromophenoxy)-N-(cyanomethyl)-N-phenylacetamide is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C15H14BrN2O\text{C}_{15}\text{H}_{14}\text{BrN}_{2}\text{O}

This structure features a bromophenoxy group, a cyanomethyl moiety, and a phenylacetamide framework, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on related derivatives have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Evaluation

In a comparative study involving various derivatives similar to this compound, it was found that:

  • Minimum Inhibitory Concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active derivatives.
  • Compounds demonstrated bactericidal activity at different concentrations in time-kill assays, indicating their potential as effective antimicrobial agents .

Antioxidant Activity

The antioxidant potential of compounds in this class has also been explored. The antioxidant activity is often assessed using assays such as the ABTS assay.

Findings:

  • Compounds similar to this compound showed varying degrees of antioxidant activity, with some derivatives achieving inhibition percentages comparable to established antioxidants like ascorbic acid .

The biological activity of this compound may be attributed to several mechanisms:

Comparative Analysis of Biological Activities

Activity Type Efficacy Reference
AntimicrobialMIC: 0.22 - 0.25 μg/mL
AntioxidantInhibition up to 85%
CytotoxicityNot extensively studiedFurther research needed

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